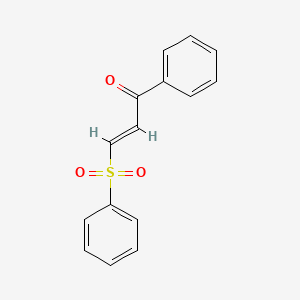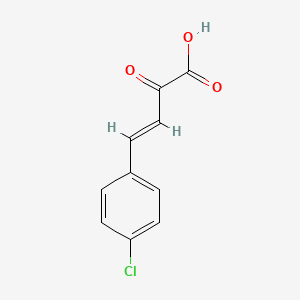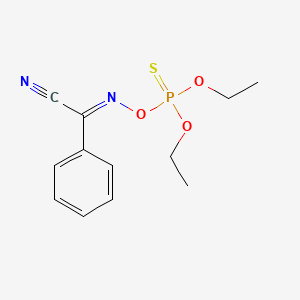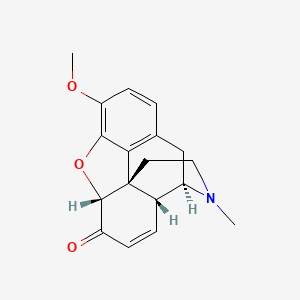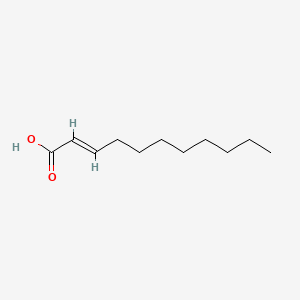
2-十一碳烯酸
描述
2-Undecenoic acid, also known as trans-2-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
2-Undecenoic acid has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 2-Undecenoic acid can be synthesized through several methods. One common approach involves the high-pressure hydrogenation of aromatic compounds, such as dicyclopentadiene, followed by oxidation to yield trans-2-undecenoic acid . Another method involves the oxidation of cyclopentanone-3-carboxylic acid, followed by decarboxylation to produce the desired compound .
Industrial Production Methods: In industrial settings, 2-undecenoic acid is often produced from castor oil. The process involves the pyrolysis of ricinoleic acid, a major component of castor oil, to yield undecylenic acid, which is then isomerized to form 2-undecenoic acid .
化学反应分析
Types of Reactions: 2-Undecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in 2-undecenoic acid can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form undecanoic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts.
Major Products Formed:
Epoxides and diols: from oxidation.
Undecanoic acid: from reduction.
Esters: from esterification reactions.
作用机制
The mechanism of action of 2-undecenoic acid, particularly its antifungal effects, involves the inhibition of morphogenesis in fungi. It prevents the conversion of yeast to the hyphal form, which is associated with active infections. This inhibition is achieved through the disruption of fatty acid biosynthesis pathways .
相似化合物的比较
10-Undecenoic acid: Another unsaturated fatty acid with a double bond at the tenth carbon atom.
Undecanoic acid: A saturated fatty acid without any double bonds.
Uniqueness of 2-Undecenoic Acid: 2-Undecenoic acid is unique due to its specific position of the double bond, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its antimicrobial properties make it a valuable compound in multiple fields .
属性
IUPAC Name |
(E)-undec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-94-0, 4189-02-0 | |
| Record name | trans-2-Undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-undecenoic acid?
A1: 2-Undecenoic acid, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.
Q2: Has 2-undecenoic acid demonstrated any catalytic properties?
A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using 2-undecenoic acid as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for 2-undecenoic acid compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []
Q3: Are there any known biological activities associated with 2-undecenoic acid or its derivatives?
A3: Yes, a derivative of 2-undecenoic acid, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of 2-undecenoic acid derivatives in the food industry.
Q4: What are the analytical techniques used to study 2-undecenoic acid?
A4: Researchers utilize a combination of techniques to analyze and quantify 2-undecenoic acid. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by 2-undecenoic acid derivatives. []
Q5: Are there any known applications of 2-undecenoic acid in the field of material science?
A5: While specific applications of 2-undecenoic acid in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
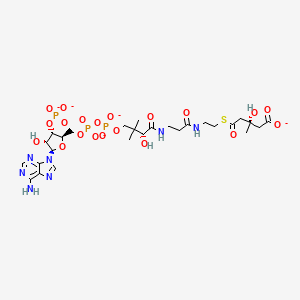
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)
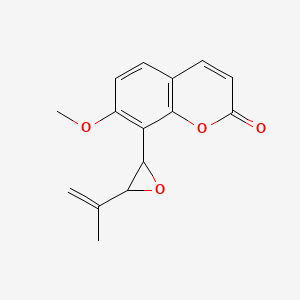
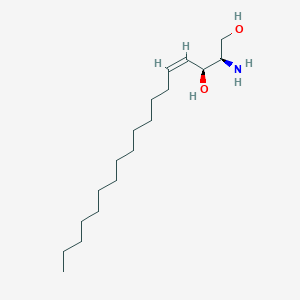
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
